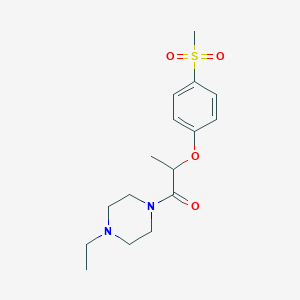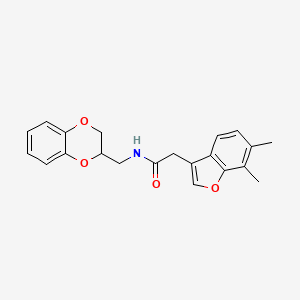
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one, also known as EPPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool. EPPMP is a derivative of methamphetamine and has been shown to exhibit similar properties to this drug, making it an attractive alternative for research purposes.
作用機序
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one acts as a stimulant by binding to the dopamine and norepinephrine transporters in the brain. This leads to an increase in the release of these neurotransmitters, resulting in feelings of euphoria and increased energy. 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one has also been shown to have an affinity for the serotonin transporter, although its effects on this system are less well understood.
Biochemical and Physiological Effects
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause neurotoxicity, particularly in high doses or with repeated use. These effects make it a valuable tool for studying the physiological effects of stimulant drugs.
実験室実験の利点と制限
One of the main advantages of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one as a research tool is its similarity to methamphetamine. This makes it a valuable alternative for studying the mechanisms of addiction and drug abuse without the risks associated with using illegal drugs. However, 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one also has some limitations, including its potential for neurotoxicity and the need for caution when handling and using the compound.
将来の方向性
There are many potential future directions for research on 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one. One area of interest is the development of new treatments for addiction and drug abuse based on the mechanisms of action of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one. Another area of research is the investigation of the long-term effects of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one on the brain and other physiological systems. Finally, there is potential for the development of new derivatives of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one with different properties and applications in scientific research.
Conclusion
In conclusion, 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one is a valuable research tool with many potential applications in the study of addiction, drug abuse, and other physiological processes. Its similarity to methamphetamine makes it an attractive alternative for studying the mechanisms of these processes without the risks associated with illegal drugs. However, caution must be exercised when handling and using 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one due to its potential for neurotoxicity. Further research is needed to fully understand the biochemical and physiological effects of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one and its potential applications in scientific research.
合成法
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one involves the reaction of 4-methylsulfonylphenol with 1-(4-ethylpiperazin-1-yl)propan-2-one in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using various techniques such as recrystallization or column chromatography. The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
1-(4-Ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one has been used extensively in scientific research for its potential applications as a research tool. It has been shown to have similar properties to methamphetamine, including the ability to stimulate the release of dopamine and norepinephrine in the brain. This makes it a valuable tool for studying the mechanisms of addiction and drug abuse.
特性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-methylsulfonylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-17-9-11-18(12-10-17)16(19)13(2)22-14-5-7-15(8-6-14)23(3,20)21/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTQEBSHGZQDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B7565943.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7565956.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)

![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)


![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)